2-(3-nitrophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate is a useful research compound. Its molecular formula is C21H16Cl2N2O7 and its molecular weight is 479.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.0334562 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical Storage and Cooperative Motion in Polymers
Research by Meng et al. (1996) on "Azo Polymers for Reversible Optical Storage" highlights the synthesis of polymers with nitrophenyl groups for optical storage applications. These polymers exhibit photoinduced birefringence, suggesting potential for data storage technologies. The cooperative motion between azo and other side groups within the polymers underscores the importance of specific functional groups in enhancing material properties for optical applications (Meng et al., 1996).
Medicinal Chemistry and Inhibition Studies
The study by Mason et al. (2003) on "Aryl Substituted 2-(4-Nitrophenyl)-4-oxo-4-phenylbutanoates" as inhibitors for retinoic acid metabolizing enzymes illustrates the role of nitrophenyl derivatives in medicinal chemistry. The ability of these compounds to modulate enzyme activity suggests that specific structural features, akin to those in the queried compound, can influence biological interactions, opening pathways for drug development (Mason et al., 2003).
Environmental Science and Pollution Remediation
Pignatello and Sun (1995) conducted a study on "Complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction," demonstrating the degradation of pollutants using photochemical reactions. This research provides insights into how specific chemical functionalities, similar to those in the queried compound, might be leveraged for environmental remediation efforts (Pignatello & Sun, 1995).
Synthesis and Biological Activities
Research on the synthesis and biological activities of optical isomers, like the study by Sakoda et al. (1992), reveals the importance of stereochemistry in the biological efficacy of compounds. This research suggests avenues for the design of compounds with specific optical properties for therapeutic use (Sakoda et al., 1992).
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O7/c1-10(2)18(24-19(27)13-7-15(22)16(23)8-14(13)20(24)28)21(29)32-9-17(26)11-4-3-5-12(6-11)25(30)31/h3-8,10,18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSKYFHGCNKUAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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